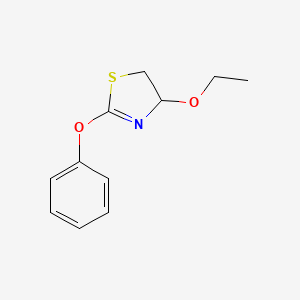![molecular formula C14H16O3P2 B14437547 [2-(Diphenylphosphanyl)ethyl]phosphonic acid CAS No. 75422-72-9](/img/structure/B14437547.png)
[2-(Diphenylphosphanyl)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Diphenylphosphanyl)ethyl]phosphonic acid is a chemical compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diphenylphosphanyl)ethyl]phosphonic acid typically involves the reaction of diphenylphosphine with ethylene oxide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Common reagents used in this synthesis include diphenylphosphine, ethylene oxide, and water for hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Diphenylphosphanyl)ethyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
[2-(Diphenylphosphanyl)ethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of [2-(Diphenylphosphanyl)ethyl]phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can lead to the formation of coordination complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [2-(Diphenylphosphanyl)ethyl]phosphonic acid include:
- Diphenylphosphine oxide
- Ethylphosphonic acid
- Phenylphosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both phosphanyl and phosphonic acid functional groups in a single molecule.
Propiedades
Número CAS |
75422-72-9 |
|---|---|
Fórmula molecular |
C14H16O3P2 |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
2-diphenylphosphanylethylphosphonic acid |
InChI |
InChI=1S/C14H16O3P2/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16,17) |
Clave InChI |
OLGWTNCDFUQHLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(=O)(O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
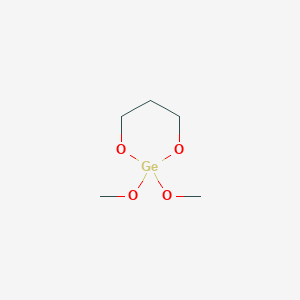
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)

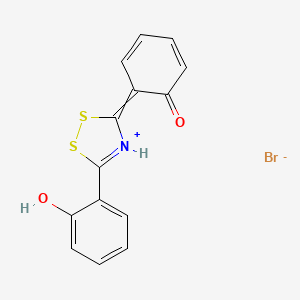
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
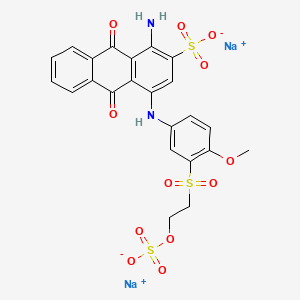
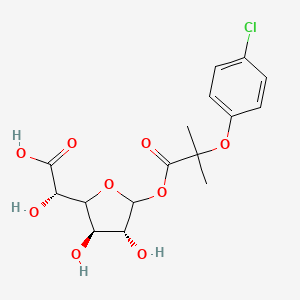
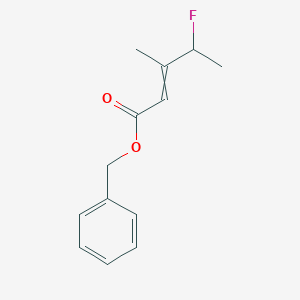

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

